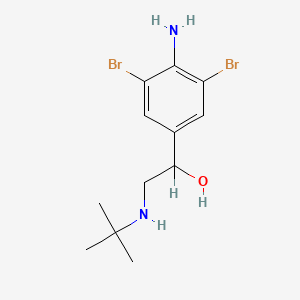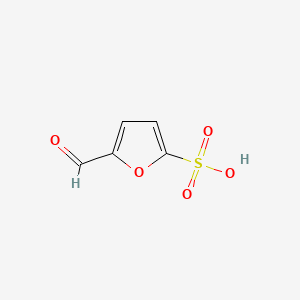
溴丁特罗
描述
Brombuterol is an agonist of the β2-adrenergic receptor (β2-AR). It has been used as an illicit feed additive to increase the muscle-to-fat ratio of livestock . The formal name of Brombuterol is 4-amino-3,5-dibromo-α-[ [ (1,1-dimethylethyl)amino]methyl]-benzenemethanol, monohydrochloride .
Synthesis Analysis
A chemoselective synthesis of Brombuterol was reported, but detailed studies showed that the product formed is not Brombuterol, but an isomer . The isomer is presumably formed via an epoxide intermediate .Molecular Structure Analysis
The molecular formula of Brombuterol is C12H18Br2N2O . Its average mass is 366.092 Da and its monoisotopic mass is 363.978577 Da .Chemical Reactions Analysis
There are ongoing research efforts to develop sensitive, simple, and rapid analytical methods to monitor Brombuterol residue . These include a competitive lateral flow immunochromatographic assay (FLIA) based on surface-enhanced Raman scattering (SERS) .Physical And Chemical Properties Analysis
Brombuterol has a density of 1.6±0.1 g/cm3, a boiling point of 456.2±40.0 °C at 760 mmHg, and a flash point of 229.7±27.3 °C . It also has a molar refractivity of 79.0±0.3 cm3, and a molar volume of 230.0±3.0 cm3 .科学研究应用
Veterinary Medicine: Enhancing Lean Meat Production
Brombuterol is used in veterinary medicine as an additive in animal feed to enhance the lean meat-to-fat ratio in livestock. This application aims to increase the production of lean meat, which is highly valued in the meat industry .
Food Safety: Residue Detection in Animal Products
Due to the potential harm Brombuterol poses to consumers, there’s a significant focus on developing sensitive, simple, and rapid analytical methods to monitor its residue in animal products like swine liver, pork, and feed samples .
Analytical Chemistry: Surface-Enhanced Raman Scattering (SERS)
Researchers have developed a competitive lateral flow immunochromatographic assay (FLIA) based on SERS for the ultrasensitive quantitative determination of Brombuterol. This method uses Ag@Au core–shell bimetallic nanoparticles for enhanced detection sensitivity .
Nanotechnology: Bimetallic Nanoparticle Synthesis
The synthesis of Ag@Au core–shell bimetallic nanoparticles represents a nanotechnological application where these nanoparticles are used as substrates for the preparation of immunoprobes for Brombuterol detection .
Immunology: Antibody Immobilization
In the field of immunology, monoclonal antibodies against Brombuterol are immobilized on the surfaces of nanoparticles to create immunoprobes, which are crucial for the FLIA method mentioned above .
Clinical Diagnostics: Rapid Testing for β-Adrenergic Agonists
The SERS-based FLIA can potentially be adapted as a platform for the sensitive and rapid detection of a broad range of analytes, including other β-adrenergic agonists, in clinical diagnostics .
Environmental Analysis: Monitoring of Illicit Use
Brombuterol’s potential illicit use as a growth promoter in agriculture necessitates environmental monitoring to ensure compliance with safety regulations and to prevent environmental contamination .
Public Health: Consumer Protection
The development of rapid and sensitive detection methods for Brombuterol is also a public health application, aimed at protecting consumers from the adverse effects associated with its consumption .
未来方向
The development of sensitive, simple, and rapid analytical methods to monitor Brombuterol residue is a current area of research . This is due to its potential harm to consumers as it has been used as an additive in animal feed to enhance the lean meat-to-fat ratio . The proposed SERS-based LFIA was proven to be a feasible method for ultrasensitive and rapid detection of Brombuterol and might be a platform for sensitive and rapid detection of a broad range of analytes in clinical, environmental, and food analyses .
属性
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFUBWPEUSILSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962083 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brombuterol | |
CAS RN |
41937-02-4 | |
| Record name | Brombuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041937024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does brombuterol exert its effects in animals?
A1: Brombuterol, like other β-agonists, binds to β-adrenergic receptors, particularly the β2 subtype. This binding triggers a cascade of intracellular signaling events, ultimately leading to increased protein synthesis and decreased fat deposition in muscle tissue. [, ]
Q2: What is the molecular formula and weight of brombuterol?
A2: Brombuterol has a molecular formula of C12H17Br2NO and a molecular weight of 351.08 g/mol. []
Q3: What spectroscopic data is available for brombuterol identification?
A3: Researchers have utilized gas chromatography-mass spectrometry (GC-MS) to analyze brombuterol. Specific fragment ions observed in electron impact and chemical ionization modes, particularly after derivatization (e.g., silylation, boronation), provide valuable structural information. []
Q4: What analytical methods are commonly used for brombuterol detection?
A4: Several methods have been developed and validated for brombuterol detection, including:
- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for detecting and quantifying brombuterol residues in various matrices like animal tissues, urine, and feed. [, , , , , ]
- Enzyme-Linked Immunosorbent Assay (ELISA): Both competitive and indirect competitive ELISA methods have been developed, utilizing monoclonal or polyclonal antibodies for sensitive and specific detection of brombuterol. [, , , , ]
- Surface-Enhanced Raman Scattering (SERS) based Lateral Flow Immunochromatographic Assay (FLIA): This rapid and ultrasensitive method employs SERS-active nanoparticles conjugated with antibodies for brombuterol detection. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization methods, aids in structural elucidation and quantification of brombuterol in complex matrices. [, ]
Q5: What are the key considerations for validating analytical methods for brombuterol detection?
A5: Method validation for brombuterol analysis focuses on demonstrating acceptable:
- Specificity: Ensuring the method accurately distinguishes brombuterol from other compounds, particularly structurally similar β-agonists. [, , ]
- Sensitivity: Achieving a low limit of detection (LOD) and limit of quantification (LOQ) to meet regulatory requirements for maximum residue limits (MRLs). [, , , , ]
- Accuracy and Precision: Evaluating the method's ability to provide accurate and precise measurements of brombuterol concentrations across a defined range. [, , ]
- Recovery: Determining the efficiency of extracting brombuterol from different matrices, ensuring consistent and reliable results. [, , ]
Q6: Are there any studies on targeted delivery of brombuterol?
A6: The provided research papers primarily focus on analytical methods for detecting brombuterol residues and do not delve into drug delivery or targeting strategies for this compound.
Q7: What are the known health concerns associated with brombuterol?
A7: Brombuterol, along with other β-agonists, poses potential health risks to humans consuming contaminated food products. [, ] While specific studies on brombuterol's long-term effects are limited in the provided research, the use of β-agonists in food production is generally banned due to their potential to cause adverse cardiovascular and musculoskeletal effects in humans. [, ]
Q8: What is known about the environmental fate and persistence of brombuterol?
A8: The provided research primarily focuses on analytical aspects and does not cover the environmental fate or degradation of brombuterol.
Q9: How can different scientific disciplines contribute to addressing the challenges posed by brombuterol use?
A9: Addressing the issue of illicit brombuterol use requires a multidisciplinary approach:
- Analytical Chemistry: Continued development and refinement of sensitive, selective, and robust analytical methods are crucial for effective monitoring and control of brombuterol residues in food products. [, , , , ]
- Immunology and Biotechnology: Generating and characterizing highly specific antibodies against brombuterol enables the development of rapid and user-friendly detection tools like ELISA and lateral flow assays. [, , , , ]
- Food Science and Technology: Research on alternative strategies for improving livestock production without resorting to banned substances like brombuterol is essential. []
- Regulatory Science and Policy: Establishing and enforcing stringent regulations, coupled with effective monitoring programs, is crucial to deterring the illicit use of brombuterol and protecting public health. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[(2,6-dimethoxyphenyl)-oxomethoxy]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226273.png)
![1-[[2-(1H-benzimidazol-2-ylthio)-1-oxoethyl]amino]-3-ethylthiourea](/img/structure/B1226276.png)
![[2-(2,5-dimethylanilino)-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B1226278.png)


![1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol](/img/structure/B1226283.png)
![2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone](/img/structure/B1226284.png)

![3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)
![6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1226291.png)
![2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B1226294.png)
![3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1226295.png)
![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)
![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)